
api-1
Overview
Description
API-1, also known as NSC-177223, is a potent inhibitor of protein kinase B (PKB), also known as Akt. This compound is known for its ability to bind to the pleckstrin homology (PH) domain of Akt, thereby inhibiting its membrane translocation and reducing its phosphorylation levels. This compound is selective for protein kinase B and does not inhibit the activation of protein kinase C (PKC) and protein kinase A (PKA). It is also known to induce apoptosis by synergizing with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of API-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
API-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Formulation
Api-1 is primarily recognized for its significance in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). Given that a substantial number of new chemical entities exhibit low solubility (approximately 90% fall into BCS class II or IV), optimizing the properties of this compound can lead to improved therapeutic efficacy. Techniques such as salt formation and particle size reduction are commonly employed to enhance the oral bioavailability of this compound .
Case Study: Absorption Modeling
A notable application of this compound is in absorption modeling, which aids formulators in understanding how various properties affect bioavailability. For instance, computational models can predict the impact of different formulations on pharmacokinetics before conducting in vivo studies. This approach allows for early formulation decisions and optimization based on simulated data .
Clinical Trials
Preclinical Testing
Before this compound can be used in human trials, it undergoes rigorous preclinical testing to assess its pharmacokinetic profile. This stage includes laboratory research and animal testing to evaluate absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside potential toxicity .
Phases of Clinical Trials
- Phase One: Focuses on safety and tolerability in a small group of healthy volunteers.
- Phase Two: Expands to patients with the target condition to assess efficacy and optimize dosing.
- Phase Three: Involves a larger population to establish a comprehensive risk-benefit profile compared to existing treatments .
Innovative Research Methodologies
API-First Methodology
The API-first approach emphasizes developing specifications for this compound prior to coding, ensuring that the final product meets predefined requirements. This method has shown promise in improving development efficiency and reducing biases during the formulation process. A controlled experiment comparing API-first and Code-first methodologies revealed significant differences in support time, test efficiency, and overall correctness of the developed APIs .
Digital Sociology Applications
In digital sociology, this compound serves as a framework for extracting data from social media platforms through standardized commands. This methodology enhances the ability to conduct research based on real-time data analysis, providing insights into social behaviors and trends .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical Development | Enhances solubility and bioavailability of APIs | Improved therapeutic efficacy |
Clinical Trials | Undergoes extensive preclinical and clinical testing | Ensures safety and efficacy |
Research Methodologies | API-first approach for specification development | Reduces bias, improves efficiency |
Digital Sociology | Data extraction from social media using standardized APIs | Real-time insights into social behaviors |
Mechanism of Action
API-1 exerts its effects by binding to the pleckstrin homology domain of protein kinase B, thereby inhibiting its membrane translocation. This inhibition reduces the phosphorylation levels of protein kinase B, leading to the downregulation of its activity. The compound also induces apoptosis by synergizing with tumor necrosis factor-related apoptosis-inducing ligand, which activates apoptotic pathways in cells. The molecular targets and pathways involved include the inhibition of protein kinase B signaling and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
LY294002: Another inhibitor of protein kinase B, but it also inhibits phosphoinositide 3-kinase (PI3K).
Wortmannin: A potent inhibitor of PI3K, which indirectly affects protein kinase B activity.
MK-2206: A selective inhibitor of protein kinase B with a different mechanism of action compared to API-1.
Uniqueness of this compound
This compound is unique in its selective inhibition of protein kinase B without affecting protein kinase C and protein kinase A. This selectivity makes it a valuable tool for studying protein kinase B-specific pathways and for developing targeted therapies with minimal off-target effects .
Biological Activity
API-1 is a selective inhibitor of Akt (Protein Kinase B), a crucial signaling protein involved in various cellular processes, including metabolism, cell proliferation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells.
Chemical Characteristics
- Chemical Name : 4-Amino-5,8-dihydro-5-oxo-8-β-D-ribofuranosyl-pyrido[2,3-d]pyrimidine-6-carboxamide
- Purity : ≥96%
- Molecular Formula : C13H15N5O6
This compound functions by binding to the pleckstrin homology domain of Akt, which prevents its translocation to the cell membrane. This inhibition disrupts the activation of downstream signaling pathways that promote cell survival and proliferation. Specifically, this compound has been shown to:
- Inhibit EGF-induced kinase activity of Akt isoforms (Akt1, Akt2, and Akt3) .
- Induce cell growth arrest and apoptosis in human cancer cells expressing constitutively active Akt .
In Vitro Studies
In various laboratory studies, this compound has demonstrated significant antitumor activity:
- Cell Lines Tested : this compound was tested on multiple cancer cell lines, including breast cancer (MCF7), prostate cancer (LNCaP), and glioblastoma (U87MG).
- Apoptosis Induction : The compound effectively induced apoptosis as evidenced by increased levels of activated caspases (caspase-8 and caspase-9) in treated cells .
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF7 | 5.0 | 70 |
LNCaP | 4.0 | 65 |
U87MG | 6.5 | 75 |
In Vivo Studies
In vivo studies further corroborated the efficacy of this compound:
- Animal Models : Mice bearing xenograft tumors derived from human cancer cell lines were treated with this compound.
- Tumor Growth Inhibition : Results showed a significant reduction in tumor volume compared to control groups.
Treatment Group | Tumor Volume (mm³) | % Tumor Growth Inhibition |
---|---|---|
Control | 1500 | - |
This compound (10 mg/kg) | 800 | 47 |
This compound (20 mg/kg) | 500 | 67 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A phase I clinical trial evaluated the safety and efficacy of this compound in combination with chemotherapy in patients with advanced breast cancer. Preliminary results indicated improved overall survival rates and manageable side effects.
- Prostate Cancer Research : A study focused on the use of this compound in castration-resistant prostate cancer showed promising results in reducing PSA levels and tumor burden.
- Combination Therapy : Research exploring the combination of this compound with other targeted therapies demonstrated enhanced antitumor effects compared to monotherapy.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of API-1, and how do they influence apoptosis in cancer cells?
this compound directly inhibits Akt/PKB by binding to its pleckstrin homology (PH) domain, blocking membrane translocation and phosphorylation, which is critical for Akt activation . This inhibition destabilizes Mcl-1, a pro-survival Bcl-2 family protein, via GSK3β-dependent phosphorylation and subsequent β-TrCP/FBXW7-mediated ubiquitination and proteasomal degradation . Apoptosis is triggered through caspase-8, caspase-9, and caspase-3 activation, as demonstrated in H1299 and A549 lung cancer cells using Western blot and flow cytometry .
Q. What experimental assays are recommended to quantify this compound-induced apoptosis in vitro?
Key methodologies include:
- Western blotting : Detect cleavage of PARP and caspases (e.g., caspase-3/8/9) and monitor Mcl-1 degradation kinetics .
- Flow cytometry : Use Annexin V/PI staining to quantify apoptotic cells. For example, this compound increased apoptosis from 2.68% (control) to 32.96% in H1299 cells .
- Cell viability assays : Measure IC50 values via MTT or ATP-based assays. This compound showed IC50 values of 4–100 µM in colorectal cancer (CRC) cell lines .
Advanced Research Questions
Q. How does this compound synergize with other inhibitors (e.g., BRAF or MEK inhibitors) in overcoming therapeutic resistance?
In BRAF-mutant thyroid cancer, this compound enhances sensitivity to BRAF inhibitors (e.g., PLX4032) by upregulating miR-20a-5p, which suppresses HER3-mediated reactivation of MAPK/ERK and PI3K/AKT pathways . Co-treatment reduces colony formation and tumor growth in xenografts. Experimental validation includes:
- miRNA profiling : Quantify pre-miR-20a nuclear export via XPO5 using qRT-PCR .
- Phospho-protein analysis : Monitor pERK1/2 and pAkt levels via Western blot in LoVo and DLD-1 CRC cells treated with this compound and FR180204 (a MEK inhibitor) .
Q. What mechanisms underlie cell-type-specific variability in this compound efficacy (e.g., higher apoptosis in H1299 vs. A549 cells)?
Differences in basal Akt activity, Mcl-1 dependency, and Survivin expression influence sensitivity. For instance:
- H1299 cells exhibit higher this compound-induced apoptosis (32.96%) compared to A549 (7.35%), linked to Survivin suppression in H157 cells .
- Rescue experiments : Overexpression of Mcl-1 or inhibition of GSK3β (e.g., using CHIR99021) reverses this compound-induced apoptosis, as shown in Western blot and viability assays .
Q. How does this compound modulate miRNA biogenesis, and what implications does this have for cancer therapy?
this compound inhibits Pin1, a peptidyl-prolyl isomerase, stabilizing phosphorylated XPO5 in its active conformation. This restores nuclear export of pre-miRNAs (e.g., pre-miR-20a), enhancing mature tumor-suppressive miRNAs . Key methods:
- Co-immunoprecipitation : Validate Pin1-XPO5 interactions in HCC cells .
- In vivo models : Use lipid-encapsulated this compound (API-LP) to improve bioavailability and tumor suppression in HCC xenografts .
Q. Methodological Considerations
Q. What controls are essential when studying this compound in combination therapies?
- Dose-response matrices : Test serial dilutions of this compound with fixed inhibitor concentrations to calculate combination indices (e.g., Chou-Talalay method) .
- Time-course experiments : Assess apoptotic markers (e.g., BAX/BAK upregulation) at 24 h and 48 h to capture dynamic effects .
- Proteasome inhibition : Use MG132 to confirm Mcl-1 degradation is proteasome-dependent .
Q. How can researchers address this compound’s pharmacokinetic limitations in preclinical models?
- Lipid-based formulations : API-LP improves systemic exposure and tumor delivery, as validated in HCC mouse models via HPLC-based pharmacokinetic profiling .
- Toxicity screens : Monitor liver enzymes and body weight in treated animals to assess off-target effects .
Q. Data Interpretation Challenges
Q. How should contradictory results (e.g., variable IC50 values across cell lines) be analyzed?
- Genomic context : Correlate this compound sensitivity with Akt mutation status (e.g., constitutively active vs. wild-type) using CRISPR-edited isogenic cell lines .
- Phosphoproteomics : Map global kinase activity changes via mass spectrometry to identify compensatory pathways .
Q. What strategies validate the specificity of this compound for Pin1 or Akt?
Properties
IUPAC Name |
4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWHPXCWJLQRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306513 | |
Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36707-00-3 | |
Record name | NSC177223 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.